N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic hybrid molecule combining a 4-oxoquinazolin-3(4H)-yl core with a 5-chloroindole moiety via a butanamide linker. This structure integrates pharmacophoric elements associated with diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, enoyl-acyl carrier protein reductase) and anti-inflammatory properties. The 5-chloro substituent on the indole ring and the flexible butanamide spacer are critical for modulating target affinity and pharmacokinetic behavior .
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-16-7-8-20-18(12-16)15(13-25-20)9-10-24-21(28)6-3-11-27-14-26-19-5-2-1-4-17(19)22(27)29/h1-2,4-5,7-8,12-14,25H,3,6,9-11H2,(H,24,28) |
InChI Key |
AXZBQYJUZYXCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-chloro-1H-indole-3-ethylamine through halogenation and subsequent amination. This intermediate is then coupled with a quinazolinone derivative under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Reaction conditions are meticulously controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: Halogen substitution reactions can occur at the chlorine atom on the indole ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The quinazolinone ring may also play a role in binding to proteins and altering their function. These interactions can modulate cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Quinazolinone Derivatives with Acetamide Linkers
Example Compound : 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ()
- Structural Differences : Shorter acetamide linker vs. butanamide; phenyl vs. 5-chloroindole substituent.
- Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (MIC = 1.56 µg/mL against Mycobacterium tuberculosis). The chloro and methyl groups enhance target binding .
- Key Data :
| Property | Target Compound | Acetamide Analog |
|---|---|---|
| Molecular Weight | ~434 g/mol (estimated) | 414.49 g/mol |
| Linker Length | Butanamide (4-carbon) | Acetamide (2-carbon) |
| Biological Target | Not explicitly reported | InhA (tuberculosis) |
However, the acetamide analog’s shorter linker and phenyl group favor high InhA affinity .
Quinazoline-Linked Benzene Sulfonamides ()
Example Compounds : 21–24 (carbonic anhydrase inhibitors)
- Structural Differences : Sulfonamide group replaces butanamide; hydrazineyl-thioethyl bridges instead of indole-ethyl.
- Activity : Compounds 21–24 showed carbonic anhydrase IX/XII inhibition (IC~50~ = 10–50 nM). The 4-chlorophenyl derivative (23) exhibited the highest potency due to enhanced hydrophobic interactions .
- Key Data :
Implications: Sulfonamide groups and halogenated aromatic rings are critical for carbonic anhydrase inhibition, suggesting that the target compound’s indole and quinazolinone moieties could be optimized for similar applications .
Anti-inflammatory Hybrid Pharmacophores ()
Example Compound: 2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Structural Differences: Thioalkylamide and pyrimidinone groups vs. indole-butanamide.
- Activity: COX-2 inhibition (IC~50~ = 116.73 mmol/kg) with lower ulcerogenicity than Diclofenac. The dichlorophenoxy group enhances selectivity .
- Key Data :
| Property | Target Compound | Hybrid Analog () |
|---|---|---|
| Chloro Substituents | 5-Chloroindole | 2,4-Dichlorophenoxy |
| Anti-inflammatory Activity | Not reported | Superior to Diclofenac |
Implications : Chloro substituents at specific positions improve anti-inflammatory activity, suggesting the target compound’s 5-chloroindole may offer similar benefits .
Indole-Containing Quinazolinone Derivatives ()
Example Compounds :
- N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide ()
- 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (, CAS 920423-09-2)
- Structural Differences: Lack of 5-chloro and ethyl groups (); additional hydroxy group on quinazolinone ().
- Activity: ’s compound (hydroxy variant) showed predicted acidity (pKa ~12.88) and density (1.39 g/cm³), indicating altered solubility and bioavailability compared to the non-hydroxylated target compound .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 374.44 g/mol |
| Molecular Formula | C22H22N4O2 |
| LogP | 1.1903 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 60.501 Ų |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases associated with cancer progression, including mutant forms of EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are critical in various malignancies.
Anticancer Activity
Recent research has demonstrated promising anticancer properties for this compound. In vitro assays have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.094 |
| HCT116 (Colon Cancer) | 0.099 |
| MCF7 (Breast Cancer) | 0.595 |
These values indicate that the compound effectively inhibits cell growth, with lower GI50 values suggesting higher potency against these cancer types .
Antiviral Activity
The compound's antiviral potential has been explored in various studies, particularly its efficacy against RNA viruses. Research indicates that derivatives of indole compounds, similar to this compound, exhibit antiviral activity through mechanisms that disrupt viral replication processes . While specific data on this compound's antiviral efficacy is limited, it is hypothesized that its structural characteristics may confer similar benefits.
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives in clinical settings:
- Case Study on Lung Cancer : A study involving patients with non-small cell lung cancer (NSCLC) treated with EGFR inhibitors demonstrated a significant reduction in tumor size when combined with indole-based compounds, suggesting a synergistic effect .
- Antiviral Treatment : In vitro tests revealed that indole derivatives could inhibit the replication of hepatitis C virus (HCV), indicating a broad-spectrum antiviral capability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
